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Methyl 2-benzoylbenzoate

Cat. No.: B1209535
CAS No.: 606-28-0
M. Wt: 240.25 g/mol
InChI Key: NQSMEZJWJJVYOI-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity of Methyl 2-Benzoylbenzoate

This compound is known by several synonyms, including 2-Benzoylbenzoic acid methyl ester, Methyl benzophenone-2-carboxylate, and o-(Methoxycarbonyl)benzophenone. tcichemicals.comfishersci.canist.gov Its chemical formula is C₁₅H₁₂O₃, and it has a molecular weight of 240.25 g/mol . scbt.com

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound fishersci.canih.gov
CAS Number 606-28-0 scbt.com
Molecular Formula C₁₅H₁₂O₃ scbt.com
Molecular Weight 240.25 g/mol scbt.com
InChI Key NQSMEZJWJJVYOI-UHFFFAOYSA-N fishersci.ca
Canonical SMILES COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 nih.gov

Historical Context and Significance in Chemical Research

The synthesis of compounds related to this compound has roots in the Friedel-Crafts reaction, a fundamental method in organic chemistry. exsyncorp.com One common synthesis route for its precursor, 2-benzoylbenzoic acid, involves the reaction of phthalic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid like aluminum chloride. exsyncorp.comnih.gov this compound itself can then be synthesized through the esterification of 2-benzoylbenzoic acid with methanol (B129727). ontosight.ai Another method involves the reaction of 2-substituted benzoic acid with thionyl chloride in methanol. chemicalbook.comchemicalbook.com

Historically, research has explored its role as an intermediate in the synthesis of more complex organic molecules. Its unique structure, containing both a ketone and an ester functional group, allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Research Landscape and Emerging Trends Pertaining to this compound

Current research continues to explore the applications of this compound. One significant area of interest is its use as a photoinitiator in UV-curable systems for coatings, inks, and adhesives. fraunhofer.descbt.compalmercruz.com Upon exposure to UV light, it can initiate polymerization reactions. fraunhofer.de

Recent studies have also investigated its potential in medicinal chemistry and biological studies. ontosight.ai For instance, some research has examined its cytotoxic effects on certain cell lines, highlighting its potential, as well as that of its derivatives, in pharmacological research. nih.govresearchgate.net

Furthermore, the development of sustainable and "green" chemistry practices is influencing the production of this compound. palmercruz.com There is a growing trend towards developing bio-based derivatives to meet the demand for environmentally friendly chemical products. palmercruz.com The market for this compound is projected to see continued growth, driven by its diverse applications in industries such as cosmetics and pharmaceuticals. palmercruz.com A 2024 study also described a novel, solvent-controlled method for synthesizing 2-benzoylbenzoate esters from spiroindane-1,3-diones. acs.org

Table 2: Key Research Findings on this compound

Research AreaKey Findings
Organic Synthesis Serves as a versatile intermediate for creating more complex molecules due to its dual functional groups (ketone and ester).
Photoinitiation Acts as a photoinitiator in UV-curable inks and coatings, initiating polymerization upon UV exposure. fraunhofer.descbt.com
Medicinal Chemistry Studies have investigated its cytotoxic effects, suggesting potential for pharmacological applications. nih.govresearchgate.net
Green Chemistry A shift towards sustainable and bio-based production methods is an emerging trend. palmercruz.com
Novel Synthesis A recent solvent-controlled regioselective rearrangement reaction of spiroindane-1,3-diones has been developed to produce 2-benzoylbenzoate esters. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B1209535 Methyl 2-benzoylbenzoate CAS No. 606-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-benzoylbenzoate
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InChI

InChI=1S/C15H12O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NQSMEZJWJJVYOI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12O3
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DSSTOX Substance ID

DTXSID2060549
Record name Methyl o-benzoylbenzoate
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Molecular Weight

240.25 g/mol
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Physical Description

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals
Record name Benzoic acid, 2-benzoyl-, methyl ester
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CAS No.

606-28-0
Record name Methyl o-benzoylbenzoate
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Applications in Advanced Materials and Chemical Synthesis

Methyl 2-Benzoylbenzoate as a Photoinitiator in Photopolymerization

This compound functions as a free radical photoinitiator, a substance that, upon absorbing ultraviolet (UV) light, generates reactive species that initiate polymerization. nih.gov It is classified as a Norrish Type II photoinitiator from the benzophenone (B1666685) family, which means it initiates polymerization through an intermolecular reaction with a co-initiator or synergist, typically an amine compound. arkema.comgoogle.com Its low odor and high efficiency make it suitable for a variety of specialized applications, including materials that come into direct contact with people. made-in-china.comsellchems.com

UV-curing is a process where high-intensity ultraviolet light is used to instantly cure or dry inks, coatings, and adhesives. nih.gov This technology is considered more environmentally friendly than traditional solvent-based systems. nih.gov this compound plays a crucial role in these formulations. arkema.comsellchems.com When added to a liquid monomer or oligomer mixture and exposed to UV radiation, it triggers a rapid polymerization reaction, converting the liquid into a solid, cross-linked polymer network.

This compound is widely used in the formulation of UV-curable products, including:

Coatings and Paints : It is used in solvent-borne, active, and water-borne coatings.

Printing Inks : It is a component in low-odor formulations for offset, flexo, and screen inks. sellchems.com Its application is particularly noted in food packaging ink systems. made-in-china.comsellchems.com

Adhesives : The compound is utilized in reactive adhesives and sealants.

The typical concentration in these formulations ranges from 0.5% to 5% by weight, where it is combined with an amine synergist to achieve effective surface curing. arkema.com

Table 1: Applications of this compound in UV-Curable Systems

Application AreaSpecific UseKey Benefits
Coatings UV-curable varnishes and paints sellchems.comProvides surface cure, fast drying arkema.com
Printing Inks Offset, flexo, and screen inks sellchems.comLow odor, suitable for food packaging made-in-china.comsellchems.com
Adhesives Reactive adhesives and sealants Initiates rapid polymerization for strong bonds

The effectiveness of this compound as a photoinitiator is linked to its high initiation efficiency and strong UV absorption performance. made-in-china.comsellchems.com As a member of the benzophenone family, it has a maximum UV absorption at a wavelength of 246 nm. arkema.com Upon absorbing UV energy, the molecule transitions to an excited state. In this state, it abstracts a hydrogen atom from a synergist (like an amine), generating the free radicals that start the polymerization chain reaction. nih.govarkema.com

For enhanced performance, it is often used in conjunction with other photoinitiators. For example, combining it with Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) can lead to a higher curing performance. made-in-china.com This synergistic approach allows for a more efficient and complete cure throughout the depth of the coating or ink.

There is a growing demand for photoinitiators that are not only effective but also environmentally benign. This compound addresses this need through several key characteristics. Its low odor is a significant advantage, particularly for indoor applications and in food packaging where odor migration can be a concern. made-in-china.comsellchems.com The use of UV-curing technology, which this photoinitiator enables, is inherently more eco-friendly than older, solvent-based methods because it eliminates the emission of volatile organic compounds (VOCs). nih.gov

Furthermore, its suitability for food packaging inks highlights its role in high-performance formulations that must meet stringent safety and low-migration standards. made-in-china.comsellchems.com Research in this area focuses on developing sustainable and renewable polymers, with a move towards green strategies in material synthesis. google.com

This compound as an Intermediate in Organic Synthesis

Beyond its role in polymerization, this compound is a valuable intermediate or building block in organic synthesis. Its structure, featuring multiple reactive sites, allows it to be chemically modified to produce a wide range of more complex molecules. It can be synthesized through methods such as the reaction of 2-substituted benzoic acid with thionyl chloride in methanol (B129727).

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 606-28-0 sellchems.com
Molecular Formula C₁₅H₁₂O₃ sellchems.com
Molecular Weight 240.25 g/mol chemicalbook.com
Appearance White to off-white crystalline solid scbt.com
Melting Point 48-53 °C
Boiling Point 352 °C
Solubility Soluble in alcohol and alkali solutions; almost insoluble in water sellchems.com

As a versatile chemical building block, this compound serves as a precursor in the synthesis of complex organic molecules. Its functional groups can participate in various chemical reactions, such as asymmetric transfer hydrogenation in the presence of a Ruthenium catalyst, a type of reaction often employed in the synthesis of pharmaceutical compounds. chemicalbook.com While specific, direct pathways to commercial drugs from this exact compound are not extensively detailed, related benzoate (B1203000) structures are known to be important precursors for bioactive compounds with applications in medicine and agriculture. researchgate.net For instance, the general class of 2-acylarylcarboxylates, to which it belongs, is significant in synthetic chemistry.

In materials science, this compound is primarily recognized for its role in creating polymers as a photo-radical polymerization initiator. Its function as an intermediate allows for the synthesis of novel monomers and polymers. By chemically modifying the this compound molecule, chemists can design materials with specific properties. This versatility makes it a key component in the development of advanced materials used in a variety of high-tech applications.

Protective Group Chemistry Involving 2-Benzoylbenzoate Esters

The application of photolabile protecting groups represents a sophisticated strategy in synthetic chemistry, enabling the masking and subsequent release of functional groups with high spatial and temporal control through the use of light. Among these, 2-benzoylbenzoate esters have emerged as a versatile class of photolabile protecting groups for alcohols and thiols. Their utility stems from their ability to be cleaved under specific photochemical conditions, regenerating the parent alcohol or thiol with high efficiency.

Photolabile Masking of Alcohols and Thiols

2-Benzoylbenzoic acid serves as an effective photolabile mask for primary and secondary alcohols, and preliminary studies have indicated its applicability for the protection of thiols as well acs.org. The masking process involves the esterification of the alcohol or thiol with 2-benzoylbenzoic acid to form the corresponding 2-benzoylbenzoate ester. This ester is stable under various chemical conditions, allowing for transformations on other parts of the molecule without affecting the protected hydroxyl or thiol group.

The photolytic deprotection is typically carried out by irradiating the 2-benzoylbenzoate ester in the presence of a hydrogen donor, such as 2-propanol, or an electron donor, like primary amines acs.org. This process efficiently liberates the original alcohol or thiol. The choice of the donor influences the reaction pathway and the byproducts formed.

Table 1: Examples of 2-Benzoylbenzoate Esters as Photolabile Protecting Groups

Protected Functional GroupProtecting GroupDeprotection ConditionsProduct Yield
Primary Alcohol2-BenzoylbenzoatePhotolysis in 2-propanolHigh
Secondary Alcohol2-BenzoylbenzoatePhotolysis in 2-propanolHigh
Thiol2-BenzoylbenzoatePreliminary studies show promiseN/A

Photochemical Release Mechanisms

The photochemical release of the alcohol or thiol from its 2-benzoylbenzoate ester proceeds through distinct mechanisms depending on the reaction conditions, specifically the nature of the donor present during photolysis acs.org.

In the presence of a hydrogen donor like 2-propanol, the mechanism is understood to involve a free radical process. Upon photoirradiation, the benzophenone moiety of the 2-benzoylbenzoate ester undergoes photoreduction, leading to the formation of a ketyl radical. This radical then participates in a dimerization reaction to yield a benzpinacol product, specifically 3,3'-diphenylbiphthalidyl acs.org.

Conversely, when the photolysis is conducted in the presence of an electron donor such as a primary amine, the reaction appears to follow a different pathway. This process is thought to involve a second, "dark" electron transfer step acs.org. The resulting product from the protecting group in this case is 3-phenylphthalide, which is a benzhydrol derivative formed from the reduction of the ketone followed by lactonization acs.org.

The differing outcomes of the photoreaction based on the donor provide valuable mechanistic insights into the process. The formation of either the benzpinacol or the benzhydrol derivative is a key indicator of the underlying photochemical pathway.

Table 2: Photochemical Release Products of 2-Benzoylbenzoate Protecting Group

DonorKey IntermediateProtecting Group Byproduct
2-Propanol (Hydrogen Donor)Ketyl Radical3,3'-Diphenylbiphthalidyl
Primary Amine (Electron Donor)N/A3-Phenylphthalide

Spectroscopic and Structural Characterization of Methyl 2 Benzoylbenzoate and Its Complexes

Vibrational Spectroscopy Studies (IR, FTIR)

Vibrational spectroscopy is instrumental in identifying the functional groups present in methyl 2-benzoylbenzoate. The infrared (IR) spectrum is distinguished by the presence of two distinct carbonyl (C=O) stretching vibrations, which arise from the ester and ketone moieties.

The ester carbonyl group typically absorbs at a higher wavenumber than the ketone carbonyl, a difference attributed to the electron-donating resonance effect of the ester oxygen, which increases the double-bond character of the C=O bond. The conjugation of the benzoyl ketone with two phenyl rings lowers its stretching frequency. The primary absorption bands for this compound are consistent with those observed in related aromatic esters and ketones. For instance, the C=O stretch in methyl benzoate (B1203000) is found in the 1730-1715 cm⁻¹ region brainly.com. In contrast, the C=O vibration in methyl 2-hydroxybenzoate is located at approximately 1680 cm⁻¹ docbrown.info.

Other significant vibrations include C-H stretching from the aromatic rings and the methyl group, C-O stretching of the ester group, and C-C stretching vibrations within the aromatic rings brainly.comresearchgate.net.

Table 1: Characteristic Infrared Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchAr-H~3100-3000
Aliphatic C-H Stretch-CH₃~2960-2850
Ester C=O Stretch-C(=O)OCH₃~1720
Ketone C=O StretchAr-C(=O)-Ar~1660
Aromatic C=C StretchAr C=C~1600-1450
Ester C-O Stretch-O-CH₃~1300-1100

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₁₅H₁₂O₃, corresponding to a molecular weight of 240.25 g/mol sigmaaldrich.com. In electron ionization (EI) mass spectrometry, the parent molecular ion peak [M]⁺ is observed at m/z 240.

The fragmentation pattern of this compound is characteristic of aromatic ketones and methyl esters libretexts.org. Key fragmentation pathways include:

Loss of a methoxy (B1213986) radical (-•OCH₃): This results in the formation of a stable acylium ion [M - 31]⁺ at m/z 209.

Loss of a methoxycarbonyl radical (-•COOCH₃): Cleavage of the ester group leads to a fragment at m/z 181.

Formation of the benzoyl cation: Cleavage alpha to the ketone is a dominant pathway for benzophenones, producing a highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often the base peak in the spectrum.

Loss of the phenyl group: Fragmentation can also involve the loss of a phenyl radical from the benzoyl group, resulting in an ion [M - 77]⁺ at m/z 163.

The fragmentation pattern of the related methyl 2-hydroxybenzoate shows a parent molecular ion at m/z 152, with a base peak at m/z 120 resulting from the loss of methanol (B129727) docbrown.info.

Table 2: Major Fragment Ions of this compound in Mass Spectrometry.
m/zProposed Fragment IonFormula
240Molecular Ion [M]⁺[C₁₅H₁₂O₃]⁺
209[M - •OCH₃]⁺[C₁₄H₉O₂]⁺
181[M - •COOCH₃]⁺[C₁₃H₉O]⁺
163[M - C₆H₅•]⁺[C₉H₇O₃]⁺
105[C₆H₅CO]⁺[C₇H₅O]⁺
77[C₆H₅]⁺[C₆H₅]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the methyl protons (-OCH₃) of the ester group are expected to appear as a sharp singlet, as they have no adjacent protons to couple with chemicalbook.com. By analogy to similar structures like benzyl (B1604629) 2-methylbenzoate, this peak is anticipated in the range of δ 3.8-4.0 ppm rsc.org. The nine aromatic protons on the two phenyl rings are magnetically non-equivalent and exhibit complex splitting patterns (multiplets) in the downfield region of the spectrum, typically between δ 7.2 and 8.1 ppm rsc.org.

The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, two distinct carbonyl carbon signals are expected at low field. The ketone carbonyl carbon is typically found further downfield (~196 ppm) than the ester carbonyl carbon (~167 ppm). The methyl carbon of the ester group gives a signal at higher field (~52 ppm). The aromatic carbons produce a series of signals in the typical range of δ 125-140 ppm.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
NucleusAssignmentExpected Chemical Shift (ppm)Multiplicity
¹H-OCH₃~3.9Singlet
¹HAromatic Protons7.2 - 8.1Multiplet
¹³CKetone C=O~196-
¹³CEster C=O~167-
¹³CAromatic Carbons125 - 140-
¹³C-OCH₃~52-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The structure of this compound contains two main chromophores: the benzophenone (B1666685) moiety and the methyl benzoate moiety.

The benzophenone structure provides a highly conjugated system responsible for strong UV absorption. Typically, benzophenones exhibit a strong π→π* transition band around 250-260 nm and a weaker, broad n→π* transition band at longer wavelengths, often around 330-340 nm. Simple benzoate esters like methyl benzoate show a maximum absorption (λmax) around 227-230 nm nih.gov. The combined conjugated system in this compound is expected to result in significant UV absorption. Its use as a photoinitiator and UV absorber in various applications confirms its ability to absorb light strongly in the UV range chemicalbook.comlookchem.com.

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of methyl 2-(benzoyloxy)benzoate, a derivative of this compound, has been determined by single-crystal X-ray diffraction. In one study, the compound crystallizes in the monoclinic space group C2/c rsc.org. The two arene rings are not coplanar; the dihedral angle between them is reported as 65.97 (6)° brainly.comrsc.org. Another analysis reports a similar structure with a dihedral angle of 68.19 (9)° between the two aryl rings researchgate.netchemicalbook.com.

The crystal packing is stabilized by intermolecular C—H⋯π and offset π–π interactions. These interactions link the molecules into chains and sheets brainly.comresearchgate.netrsc.org. The ester and carboxyl groups exhibit near planarity with their attached benzene (B151609) rings chemicalbook.com.

Table 4: Crystallographic Data for Methyl 2-(benzoyloxy)benzoate.
ParameterValue rsc.orgValue researchgate.net
Chemical FormulaC₁₅H₁₂O₄C₁₅H₁₂O₄
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP 1 21/c 1
a (Å)19.4344 (7)10.0573 (5)
b (Å)8.5216 (3)9.2152 (5)
c (Å)14.6195 (5)13.6276 (7)
β (°)93.075 (2)101.594 (2)
Volume (ų)2417.68 (15)1235.39 (11)
Z84
Dihedral Angle (Aryl Rings)65.97 (6)°68.19 (9)°

The 2-benzoylbenzoate anion (bba) can act as a ligand in coordination chemistry, forming complexes with various metal ions. The synthesis and crystal structures of nickel(II) and copper(II) complexes with 2-benzoylbenzoate and N,N′-bis(3-aminopropyl)ethylenediamine (bapen) have been reported, with compositions [Ni(bba)₂(bapen)] and [Cu(bba)₂(bapen)]·0.5H₂O nih.gov.

In both complexes, the metal center is six-coordinated in a distorted octahedral geometry. The coordination sphere consists of four nitrogen atoms from the tetradentate bapen ligand and two oxygen atoms from two separate 2-benzoylbenzoate anions. Crucially, the 2-benzoylbenzoate ligand coordinates to the metal center in a monodentate fashion through one of the carboxylate oxygen atoms nih.gov. The Ni-O bond distances in the nickel complex are 2.1058(15) Å and 2.1180(14) Å nih.gov. This monodentate coordination mode is also observed in other metal-benzoate complexes nih.gov.

Table 5: Structural Features of Metal Complexes with 2-Benzoylbenzoate (bba) Ligands nih.gov.
ComplexMetal CenterCoordination Geometry2-Benzoylbenzoate Coordination ModeKey Bond Lengths (Å)
[Ni(bba)₂(bapen)]Ni(II)Distorted Octahedral (NiN₄O₂)MonodentateNi-O: 2.1058(15), 2.1180(14) Ni-N: 2.0855(18) - 2.0988(17)
[Cu(bba)₂(bapen)]·0.5H₂OCu(II)Distorted Octahedral (CuN₄O₂)MonodentateNot specified

Table of Compounds Mentioned

Compound Name
This compound
Methyl benzoate
Methyl 2-hydroxybenzoate
Benzophenone
Methyl 2-(benzoyloxy)benzoate
Nickel(II)
Copper(II)
N,N′-bis(3-aminopropyl)ethylenediamine
Benzyl 2-methylbenzoate

Computational Chemistry and DFT Approaches for Electronic Structure and Spectroscopic Features

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the electronic structure and predicting the spectroscopic properties of molecules like this compound. These theoretical approaches allow for the detailed analysis of molecular geometry, vibrational modes, electronic transitions, and charge distribution, offering insights that complement and help interpret experimental data. By modeling the molecule in the gas phase or in solution, researchers can gain a fundamental understanding of its intrinsic properties.

DFT calculations are typically initiated by optimizing the molecular geometry to find the lowest energy conformation. mdpi.comresearchgate.net Common functionals, such as B3LYP, are often paired with basis sets like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Once the optimized structure is obtained, further calculations can be performed to predict a range of spectroscopic and electronic features.

Molecular Geometry Optimization

The first step in computational analysis involves determining the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular framework. For aromatic compounds, these calculations can reveal subtle distortions in the benzene rings caused by substituent groups. researchgate.net For instance, studies on related benzoic acid derivatives show that theoretical bond lengths and angles calculated via DFT methods are generally in good agreement with experimental data obtained from X-ray crystallography. mdpi.comnih.gov

While specific DFT data for this compound is not available in the cited literature, the table below presents typical calculated geometric parameters for a related molecule, methyl benzoate, which illustrates the type of data obtained from such an analysis.

Table 1: Representative Calculated Geometric Parameters for Methyl Benzoate (using DFT/B3LYP method). This data is illustrative for a related compound.
ParameterCalculated Value (Å or °)
C-C (ring)~1.39
C-H (ring)~1.08
C=O~1.21
C-O (ester)~1.35
O-CH3~1.44
C-C-C (ring angle)~120

Vibrational Spectroscopy (FT-IR and FT-Raman)

Following geometry optimization, harmonic vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman measurements. researchgate.net DFT calculations can determine the frequency, intensity, and character of each vibrational mode, such as C-H stretching, C=O stretching of the ketone and ester groups, and C-C aromatic ring vibrations. mdpi.com

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of anharmonicity. researchgate.net Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scielo.br For example, the characteristic carbonyl (C=O) stretching vibrations in similar molecules are generally predicted in the range of 1650-1780 cm⁻¹. mdpi.comscielo.br

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited. nih.gov

DFT calculations provide detailed visualizations and energy values for these orbitals. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO would likely be distributed across the electron-withdrawing carbonyl groups. nih.gov This distribution indicates that the lowest energy electronic transition involves a π → π* or n → π* charge transfer from the phenyl rings to the carbonyl moieties.

Table 2: Representative Calculated Frontier Molecular Orbital Energies and Related Parameters for an Aromatic Ester/Ketone System. This data is illustrative.
ParameterTypical Calculated Value (eV)
HOMO Energy-6.0 to -9.0
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap (ΔE)4.0 to 7.0
Ionization Potential (I ≈ -EHOMO)6.0 to 9.0
Electron Affinity (A ≈ -ELUMO)1.0 to 2.0

UV-Vis Spectral Analysis using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. sigmaaldrich.com By simulating the electronic excitations from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. sigmaaldrich.com For aromatic ketones like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and carbonyl groups. nih.gov The choice of functional (e.g., CAM-B3LYP, M06-2X, PBE0) can significantly impact the accuracy of the predicted excitation energies. sigmaaldrich.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. It provides a detailed picture of the bonding and charge distribution in terms of localized electron-pair "bonding" units. NBO analysis can quantify the stabilization energy associated with the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. For this compound, this analysis would reveal the extent of conjugation between the phenyl rings and the carbonyl groups, as well as the stabilizing interactions involving the lone pairs of the oxygen atoms.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen atoms, indicating their nucleophilic character, while positive potential would be located around the hydrogen atoms.

Biological and Toxicological Research on Methyl 2 Benzoylbenzoate

In Vitro Cytotoxicity Studies on Human Cells

In vitro studies have been crucial in elucidating the cytotoxic effects of Methyl 2-benzoylbenzoate on human cells, particularly immune cells.

Research has demonstrated that this compound exhibits cytotoxic effects on normal human peripheral blood mononuclear cells (PBMNCs) in vitro. One study found that this photoinitiator induced apoptosis, or programmed cell death, in PBMNCs, particularly in the high concentration range oecd.orgoecd.orgeuropa.eu. This finding highlights the compound's potential to adversely affect these critical immune system cells.

The mechanism by which this compound induces cell death in PBMNCs has been identified as a caspase-dependent pathway oecd.orgoecd.orgeuropa.eu. Specifically, investigations revealed that the induced apoptosis occurs via the caspase-9 pathway oecd.orgoecd.orgeuropa.eu. The studies examined multiple apoptosis pathways, including those mediated by caspase-8, caspase-9, and apoptosis-inducing factor (AIF), but concluded that the caspase-9 route is the primary mechanism for the observed cytotoxicity oecd.orgoecd.org.

Table 1: Summary of In Vitro Cytotoxicity Findings

Cell Type Effect Apoptotic Pathway
Human Peripheral Blood Mononuclear Cells (PBMNC) Cytotoxicity, Apoptosis Induction Caspase-9-Dependent

Endocrine-Disrupting Properties and Estrogenic Activity

This compound has been investigated for its potential to act as an endocrine-disrupting chemical (EDC), with a focus on its estrogenic activity. Studies have shown that the compound exhibits endocrine-disrupting capabilities and can interact with the estrogen receptor (ER) as an agonist in the MCF-7 breast cancer cell line.

Further research has demonstrated that this compound possesses estrogenic properties in vivo. In a mouse xenograft model using MCF-7 breast cancer cells, the compound was found to promote breast tumor growth oecd.org. This tumor-promoting effect was blocked by pretreatment with tamoxifen, an estrogen receptor antagonist, strongly suggesting that this compound exhibits estrogenic agonist activities in vivo oecd.org. These findings indicate that the compound has the potential to function as a factor in breast tumor growth through its estrogenic properties oecd.org. While these studies point towards estrogenic activity, it is also noted that according to some European Union regulations, the compound is not considered to have endocrine-disrupting properties at levels of 0.1% or higher in a mixture.

Table 2: Evidence of Estrogenic Activity

Model System Finding Implication
MCF-7 Breast Cancer Cells (In Vitro) Acts as an estrogen receptor (ER) agonist Endocrine-disrupting potential
Mouse Xenograft with MCF-7 Cells (In Vivo) Promoted breast tumor growth Exhibits estrogenic agonist activity in a living organism
Mouse Xenograft with MCF-7 Cells (In Vivo) Tumor growth blocked by tamoxifen Effect is mediated through the estrogen receptor

Toxicological Assessments in Animal Models

Based on a comprehensive search of publicly available scientific literature, specific repeated dose toxicity studies (such as 28-day or 90-day studies) for this compound in animal models have not been identified. While general toxicological principles and methodologies for such studies are well-established, specific data for this compound are not available in the reviewed sources.

In the absence of dedicated repeated dose toxicity studies for this compound, a No Observed Adverse Effect Level (NOAEL) has not been established for this specific compound. General toxicological information suggests that, like many chemicals, it is not classified as harmful by ingestion based on the lack of corroborating animal or human evidence, but may still be damaging to individuals with pre-existing organ damage. However, without specific studies, a definitive NOAEL cannot be determined.

Potential for Human Exposure and Contamination

This compound, a compound used as a photoinitiator in UV-cured inks and as a preservative in some food and beverage applications, has been the subject of research regarding its potential to enter the human body through various pathways. unilongindustry.comchemicalbook.comlookchem.com Studies have focused on its migration from packaging materials into food, its presence in medical solutions, and its detection in environmental and biological samples.

A significant route of human exposure to this compound is through the migration of the compound from food packaging materials into the food itself. mdpi.comnih.govadhesivesmag.comresearchgate.netmdpi.com This is particularly relevant for foods packaged in materials printed with UV-cured inks, where this compound can be used as a photoinitiator. unilongindustry.com

Several studies have detected this compound in various packaged foodstuffs. For instance, a study investigating benzophenone-type photoinitiators found this compound in breakfast cereals, milk, and packaged fruit juices. nih.gov The process of migration is influenced by several factors, including the type of food, the storage temperature, and the contact time between the food and the packaging material.

The following table summarizes the detection of this compound in different food categories as reported in a dietary risk assessment study.

Food CategoryDetection Rate (%)Concentration Range (μg/kg)
Cereals25.6Not Detected - 1.88
Fruit and Vegetable Juices2.9Not Detected - 1.34
Milk0.0Not Detected
Data sourced from a cumulative dietary risk assessment of benzophenone-type photoinitiators from packaged foodstuffs. nih.gov

Beyond dietary exposure, there have been instances of this compound being detected in intravenous injection solutions. This pathway of exposure is of particular concern as it introduces the compound directly into the bloodstream. The source of this contamination is often traced back to the plastic packaging materials used for the intravenous solutions.

The presence of this compound is not limited to food and medical products. It has also been detected in various environmental matrices. For instance, it has been identified as a potential biomarker for mold growth in indoor building materials such as carpet, ceiling tiles, and wallboard. nih.gov

Furthermore, the compound has been found in human samples, indicating that exposure from various sources leads to its absorption into the body. Research has shown the presence of this compound in human biofluids, though the specific health implications of this are still under investigation. researchgate.net

To understand the potential health risks associated with dietary exposure to this compound and other related compounds, cumulative dietary risk assessments have been conducted. nih.govresearchgate.netresearchgate.net These assessments consider the combined exposure to multiple benzophenone-type photoinitiators from various food sources.

One such study calculated the average daily dose (ADD) for different age groups and compared these to the threshold of toxicological concern (TTC). The estimated ADD for this compound, even at the highest exposure levels, was found to be below the TTC, suggesting that the risk from dietary intake is within acceptable limits. nih.gov

The table below presents the estimated average daily doses of this compound for different age groups from the aforementioned study.

Age GroupP97.5 Average Daily Dose (mg/kg bw/day)
0-3 years3.52 × 10⁻⁵
3-6 years2.58 × 10⁻⁵
6-19 years1.11 × 10⁻⁵
19-65 years8.86 × 10⁻⁶
>65 years1.05 × 10⁻⁵
Data represents the upper bound (UB) estimates from a cumulative dietary risk assessment. nih.gov

Antimicrobial, Anti-inflammatory, and Anticancer Activities of Related Benzoic Acid Derivatives

While research on the specific biological activities of this compound is ongoing, the broader class of benzoic acid derivatives has been extensively studied for its therapeutic potential. These studies provide a basis for understanding the possible biological effects of related compounds.

Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties and have been used as preservatives in food and cosmetic products. ijcrt.orgresearchgate.net Their mechanism of action often involves disrupting the pH balance within microbial cells, thereby inhibiting their growth. ijcrt.org Studies have shown that the position and type of substituent on the benzoic acid ring can influence the antibacterial efficacy. nih.gov For example, certain hydroxylated and methoxylated derivatives of benzoic acid have demonstrated significant antibacterial effects against pathogens like E. coli. nih.gov Hybrid molecules combining amoxicillin (B794) with benzoic acid derivatives have also shown improved activity against certain bacteria, including MRSA and Salmonella species. nih.gov

Anti-inflammatory Activity: Several benzoic acid derivatives have been investigated for their anti-inflammatory properties. nih.govmdpi.comgoogle.com For instance, a new benzoic acid derivative isolated from the leaves of Ilex kaushue demonstrated moderate suppression of tumor necrosis factor-α (TNF-α) production, a key mediator of inflammation. nih.gov Other synthesized derivatives have shown anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) in animal models. mdpi.com Additionally, certain 5-acetamido-2-hydroxy benzoic acid derivatives have exhibited anti-nociceptive (pain-reducing) activity. mdpi.com

Anticancer Activity: The potential of benzoic acid derivatives as anticancer agents is an active area of research. researchgate.netbenthamdirect.comnih.gov Certain derivatives have been found to retard cancer cell growth by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and cell cycle regulation. nih.gov For example, dihydroxybenzoic acid (DHBA) has been shown to be a strong HDAC inhibitor, leading to cancer cell growth inhibition and apoptosis. nih.gov Other studies have focused on synthesizing and evaluating quinazolinone derivatives of benzoic acid, with some showing moderate to good anti-breast cancer activity. derpharmachemica.com The general consensus is that the benzoic acid scaffold holds promise for the development of new anticancer therapies. benthamdirect.comnih.gov

Environmental Fate and Impact

Environmental Occurrence and Distribution

Methyl 2-benzoylbenzoate has been detected in the effluent of sewage water treatment plants, indicating its release into the aquatic environment from industrial and domestic sources. greenpeace.org While specific data on its concentrations in surface waters, sediments, and biota are not extensively documented, the presence of related benzophenone (B1666685) compounds in various environmental compartments suggests a potential for similar distribution. For instance, benzophenone-3 (BP-3), a widely used UV filter, has been found in water, soil, sediments, sludge, and aquatic organisms. nih.gov The major sources of BP-3 are identified as human recreational activities and wastewater treatment plant effluents. nih.gov Given that this compound is used in printing inks for food packaging, its presence in recycled paper and plastics is also a possibility, which could lead to its wider distribution in the environment. epa.gov

Migration and Leaching Studies

The potential for this compound to migrate from packaging materials into food and the environment is a significant concern. As a component of UV-curing inks, it can be present on the surface of food packaging. epa.govresearchgate.net Studies have confirmed the migration of this compound from printed paperboard packages. sciensano.be One market survey in the UK confirmed the presence of methyl-2-benzoylbenzoate in both foodstuffs and the corresponding packaging material. sciensano.be

The migration process is influenced by several factors, including the type of packaging material, the nature of the food or liquid it comes into contact with, temperature, and time. greenpeace.orgnih.gov For many photoinitiators, migration can occur not only through direct contact but also via the gas phase, allowing them to move through porous materials like paperboard and even secondary packaging. epa.govresearchgate.net

A study on the migration of photoinitiators from UV-printed labels through a 40 µm polypropylene (PP) foil into 95% ethanol (B145695) was conducted to simulate food contact. The migration of various photoinitiators was evaluated under different time and temperature conditions. researchgate.net Another study focused on the kinetics of photoinitiator migration from cardboard into Tenax®, a food simulant for dry foods. researchgate.net While these studies provide a framework for understanding the migration potential, specific quantitative data for this compound across a wide range of materials and conditions remains limited.

Table 1: Factors Influencing the Migration of this compound

FactorDescriptionPotential Impact on Migration
Packaging Material The type of polymer or paperboard used. Porous materials like recycled cardboard may facilitate higher migration. epa.govHigher porosity and lower barrier properties can increase migration.
Food Simulant/Food Type The chemical nature of the contacting substance (e.g., aqueous, fatty, acidic).The solubility of this compound in the food or simulant will affect the extent of migration.
Temperature Storage and processing temperatures.Higher temperatures generally increase the rate of diffusion and migration. nih.gov
Contact Time The duration the packaging is in contact with the food or environment.Longer contact times typically lead to greater migration. nih.gov
Molecular Weight The size of the this compound molecule.Smaller molecules generally exhibit higher diffusion and migration rates.
Initial Concentration The amount of this compound present in the packaging material.Higher initial concentrations can lead to higher migration levels.

Degradation and Transformation Pathways in the Environment

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. As an aromatic ketone, it is expected to undergo both photodegradation and biodegradation.

Photodegradation: Being a photoinitiator, this compound is designed to absorb UV light. This property also makes it susceptible to photodegradation in the environment when exposed to sunlight. The process involves the absorption of UV radiation, leading to the formation of excited states and subsequently, reactive species that can initiate chemical transformations. The degradation of the related compound, benzophenone, in the presence of sunlight via UV radiation is known to produce benzopinacol through a free radical reaction. fcad.com It is plausible that this compound undergoes similar photochemical reactions, leading to the formation of various transformation products. However, specific studies detailing the photolytic decomposition products of this compound in environmental matrices are scarce. nih.gov

Ecotoxicological Considerations

This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com This classification highlights its potential to harm aquatic life upon its release into waterways.

Table 2: Ecotoxicity Classification of this compound and Related Compounds

CompoundOrganismEndpointValueClassification
This compound Oryzias latipes (Fish)48-h LC5020 mg/L greenpeace.orgToxic
Benzophenone-3 Daphnia magna (Invertebrate)48-h LC501.09 mg/L nih.govVery Toxic
Benzophenone-3 Chlorella vulgaris (Algae)96-h EC502.98 mg/L nih.govToxic
Methyl benzoate (B1203000) Desmodesmus subspicatus (Algae)72-h EC50111.9 mg/L europa.euHarmful

Regulatory Landscape and Sustainability Initiatives

The use of photoinitiators, including this compound, is subject to regulations, particularly in applications that involve contact with food. In the European Union, materials and articles intended to come into contact with food are governed by Framework Regulation (EC) No. 1935/2004, which stipulates that they must not transfer their constituents to food in quantities that could endanger human health. nih.gov Specific measures and migration limits for certain substances used in food contact materials are also in place. For instance, the use of benzophenone as an additive in plastic materials has a specific migration limit (SML) of 0.6 mg/kg of food. sciensano.be While a specific SML for this compound is not explicitly mentioned in this context, the general principle of minimizing migration applies.

Concerns over the toxicity and environmental persistence of some traditional photoinitiators have spurred research and development into more sustainable alternatives. researchgate.net The "green chemistry" approach focuses on designing products and processes that reduce or eliminate the use and generation of hazardous substances. fcad.com In the realm of photoinitiators, this translates to the development of:

Bio-based photoinitiators: Utilizing renewable resources from plants and other natural sources to create photoinitiators with improved environmental profiles. researchgate.netrsc.org

Polymeric photoinitiators: These are larger molecules with lower mobility, which significantly reduces their potential to migrate from packaging into food. starcolor-ink.com

Water-based photoinitiator systems: These formulations use water as a solvent instead of volatile organic compounds (VOCs), thereby reducing air pollution and health risks. fcad.com

The regulatory landscape is continuously evolving, with a trend towards stricter controls on potentially harmful substances. uvebtech.comjdsupra.comuvwavetek.comradtech2020.com This, coupled with increasing consumer awareness, is driving the industry towards the adoption of safer and more sustainable photoinitiator technologies.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 Benzoylbenzoate

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For Methyl 2-benzoylbenzoate, several high-performance techniques are utilized to achieve the necessary sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. A common approach involves reversed-phase chromatography.

Methodology: A typical HPLC method for the analysis of M2BB would employ a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with a small percentage of acid like formic or acetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the benzophenone (B1666685) structure of M2BB allows for strong ultraviolet absorbance.

While specific validated methods for M2BB are often integrated into multi-analyte studies, the principles for its analysis are well-established. For instance, methods developed for similar compounds like parabens and other benzoate (B1203000) derivatives utilize C18 columns with mobile phases such as acetonitrile and acetate (B1210297) buffer, achieving good separation and quantification. sid.ir

Illustrative HPLC Parameters:

ParameterDescription
ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV Detector at a wavelength corresponding to M2BB's absorbance maximum
Injection Volume10 µL

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex matrices like food, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique combines the superior separation power of UHPLC with the precise identification and quantification capabilities of MS/MS.

Research Findings: A study on the analysis of ten benzophenone derivatives, including M2BB, in breakfast cereals utilized a UHPLC-MS/MS method. nih.gov The chromatographic separation was performed on a Waters Acquity UPLC BEH C18 column. nih.gov The mobile phase consisted of a gradient of water and methanol with 0.1% formic acid. nih.gov

The method was validated and demonstrated excellent linearity (R² > 0.998) and high precision. gcms.cz The limit of detection for M2BB was found to be in the range of 0.001 to 0.122 ng/g. gcms.cz In the analysis of 54 breakfast cereal samples, M2BB was detected in 14% of the samples. nih.govresearchgate.net

UHPLC-MS/MS Parameters for this compound Analysis:

ParameterDescription
UHPLC ColumnWaters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) nih.gov
Mobile PhaseGradient of Water and Methanol with 0.1% Formic Acid nih.gov
Flow Rate0.3 mL/min mdpi.com
Injection Volume10 µL mdpi.com
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)241.1
Product Ions (m/z)163.1 (Quantification), 105.1 (Confirmation)
Collision Energy (eV)15 (for 163.1), 25 (for 105.1)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile compounds like this compound. It is particularly useful for its high chromatographic resolution and the definitive identification provided by mass spectrometry.

Research Findings: A GC/MS/MS method was developed for the analysis of printing ink components in food packaging materials, which included this compound. gcms.cz In this method, the retention time for M2BB was determined to be 13.91 minutes. gcms.cz For MS/MS detection, the precursor ion of m/z 240 was fragmented to produce product ions of m/z 163 (for quantification) and m/z 105 and 77 (for qualification). gcms.cz In a separate study analyzing paper and cardboard packaging materials, a specific migration test found a maximum of 0.4 mg/l of this compound. researchgate.net

GC-MS Parameters for this compound Analysis:

ParameterDescription
Retention Time (min)13.91 gcms.cz
Precursor Ion (m/z)240 gcms.cz
Quantification Product Ion (m/z)163 gcms.cz
Qualification Product Ions (m/z)105, 77 gcms.cz

Extraction and Sample Preparation Techniques

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest before chromatographic analysis.

Fast Pesticide Extraction (FaPEx)

Fast Pesticide Extraction (FaPEx) is a streamlined and rapid sample preparation method that is a simplified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. nih.gov It is particularly effective for extracting pesticide residues and other contaminants from agricultural products. nih.gov

Methodology: The FaPEx procedure for the analysis of benzophenone derivatives in cereals involves homogenizing the sample, adding water and an internal standard, followed by extraction with an organic solvent. nih.gov The extract is then passed through a pre-filled cartridge containing a mixture of salts and sorbents to remove interfering matrix components. nih.gov

In a comparative study, the FaPEx method demonstrated higher recovery rates for benzophenone derivatives in corn flakes compared to the traditional QuEChERS method with a clean-up procedure. gcms.cz

Solid-Liquid Extraction

Solid-Liquid Extraction (SLE) is a fundamental and widely used technique for the extraction of analytes from solid samples. This method is often employed for the extraction of this compound from various food matrices.

Research Findings: A study focused on the determination of benzophenone derivatives in packaged cereal-based foods utilized a solid-liquid extraction pretreatment. researchgate.netgcms.cz The method involved extracting the analytes from pastry, rice, and noodle samples. researchgate.netgcms.cz This SLE method, when coupled with UHPLC-MS/MS, showed satisfactory linearity (R² ≥ 0.995) and low limits of detection, ranging from 0.02 to 4.2 ng/g in pastry and 0.02 to 2 ng/g in rice and noodles. researchgate.netgcms.cz

Other Extraction Methods

To enhance extraction efficiency, reduce solvent consumption, and shorten sample preparation times, several modern extraction techniques have been applied to the analysis of benzophenone derivatives, including compounds structurally similar to this compound. These methods are often superior to traditional solid-liquid or liquid-liquid extraction.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to facilitate the extraction of analytes from a solid matrix into a solvent. The process, known as cavitation, involves the formation and collapse of microscopic bubbles, which disrupts cell walls and enhances mass transfer csic.esnih.govmdpi.com. UAE has been successfully used for extracting emerging contaminants, including personal care products and photoinitiators, from various environmental samples csic.es. The efficiency of UAE is influenced by several parameters, including the type of solvent, temperature, extraction time, and ultrasonic power nih.govmdpi.com.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized sample preparation technique characterized by its simplicity, speed, and low consumption of organic solvents nih.gov. The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for the extraction of the analyte. Methyl benzoate itself has been utilized as a non-halogenated extraction solvent in DLLME for the preconcentration of various compounds nih.gov. The key parameters optimized in DLLME include the choice and volume of the extraction and disperser solvents, the pH of the sample, and extraction time nih.gov.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which accelerates the extraction process. The targeted heating of the solvent and any moisture within the sample matrix leads to the rapid transfer of analytes into the solvent phase. This method significantly reduces extraction times and solvent volumes compared to conventional techniques researcher.liferesearchgate.netresearchgate.net. Optimization of MAE involves adjusting parameters such as microwave power, extraction time, solvent type, and the solid-to-liquid ratio researcher.lifenih.gov.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices effectively and dissolve analytes. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature csic.esnih.govmdpi.comnih.govmdpi.com. Modifiers like methanol or ethanol (B145695) can be added to the CO₂ to increase the solubility of more polar compounds csic.esmdpi.com. SFE is considered a green technology due to the use of non-toxic and readily available CO₂.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures, keeping them in a liquid state above their boiling points mdpi.comnih.gov. These conditions increase the solubility and diffusion rate of the analytes, leading to more efficient and faster extractions compared to methods performed at atmospheric pressure mdpi.comnih.govoup.com. A study on polymer additives in plastic food packaging utilized ASE with acetonitrile at 100°C and 1,500 psi for the extraction of various compounds, including photoinitiators oup.com.

Method Validation and Quality Control in Analytical Research

The validation of analytical methods is essential to ensure that the obtained results are reliable and accurate. Quality control measures are implemented to monitor the performance of the method over time. For this compound, as with other analytes, method validation encompasses several key parameters.

Linearity, Recovery, and Detection Limits

Method validation for the quantification of benzophenone derivatives, including this compound (M2BB), typically involves assessing linearity, recovery, and detection limits to ensure the method's performance.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (R²) of the calibration curve. For the analysis of benzophenone derivatives, R² values greater than 0.99 are generally considered acceptable akjournals.com. A study that developed a method for 10 benzophenone derivatives, including M2BB, in breakfast cereals reported good linearity (R² > 0.995) for all analytes nih.gov.

Recovery: Recovery studies are performed to determine the efficiency of an extraction method by comparing the amount of analyte measured in a spiked sample to the amount originally added. Acceptable recovery rates are typically within the range of 70-120%. In a validated method for benzophenone-3, recoveries ranged from 99.58% to 101.39% researchgate.net. For M2BB in breakfast cereals, a fast pesticide extraction (FaPEx) technique was employed, and the use of isotope-labeled internal standards was deemed essential to compensate for method recovery and ensure accuracy nih.gov.

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy akjournals.com. These limits are crucial for trace analysis. For instance, a validated HPLC-UV method for benzophenone and benzil (B1666583) reported an LOD of 0.0015 µg/mL and an LOQ of 0.005 µg/mL akjournals.com. A more sensitive UHPLC-MS/MS method for various benzophenones, including M2BB, in cereal-based foods achieved even lower detection limits, with LOQs for M2BB as low as 0.02 ng/g in rice and noodles nih.gov.

The table below summarizes the performance characteristics of an analytical method for this compound (M2BB) and other benzophenones in various food matrices using UHPLC-MS/MS.

ParameterPastryRiceNoodle
Linearity (R²) > 0.995> 0.995> 0.995
LOD (ng/g) 0.08 - 1.30.01 - 1.00.01 - 1.0
LOQ (ng/g) 0.02 - 4.20.02 - 2.00.02 - 2.0
Data sourced from a study on benzophenone derivatives in packaged cereal-based foods nih.gov.

Precision and Accuracy

Precision and accuracy are fundamental to validating an analytical method.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short period with the same analyst and equipment, and intermediate precision (inter-day precision), which assesses variations within the same laboratory over different days or with different analysts or equipment. For the analysis of benzophenone-3, intra-day and inter-day precision RSDs were found to be 0.81% and 0.91%, respectively researchgate.net. A method for benzophenone derivatives in cereals reported within-run and between-run coefficient of variation ranges of 1–29% and 1–28%, respectively nih.gov.

Accuracy: Accuracy is the closeness of the mean of a set of results to the true value. It is often assessed through recovery studies on spiked samples at different concentration levels. High recovery values indicate an accurate method. For example, a validated HPLC method for methylparaben and propylparaben (B1679720) showed high accuracy with recoveries ranging from 98.3% to 101.0% researchgate.net.

The following table presents precision and accuracy data from a validated HPLC method for Benzophenone-3, which is structurally related to this compound.

Validation ParameterResult for Benzophenone-3
Intra-day Precision (RSD) 0.81%
Inter-day Precision (RSD) 0.91%
Accuracy (Recovery) 99.58% - 101.39%
Data from a stability-indicating HPLC method for cosmetic formulations researchgate.net.

Use of Isotope-Labeled Internal Standards

In modern analytical chemistry, especially in methods employing mass spectrometry (such as GC-MS or LC-MS/MS), the use of stable isotope-labeled (SIL) internal standards is a common practice to enhance the accuracy and precision of quantification.

A SIL internal standard is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ²H (D), ¹³C, or ¹⁵N). Since SIL standards are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation (extraction, cleanup) and analysis (chromatographic retention, ionization) szabo-scandic.com. This co-elution and similar behavior allow the SIL internal standard to effectively compensate for variations in sample workup and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer's source researchgate.net.

For the analysis of benzophenone derivatives, a deuterated analog such as benzophenone-d₁₀ is often used as an internal standard. The use of an appropriate SIL internal standard is considered crucial for achieving highly accurate quantification, especially in complex matrices like food nih.gov. By adding a known amount of the SIL standard to the sample at the beginning of the analytical procedure, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if analyte is lost during sample preparation, thus correcting for procedural errors and matrix interferences researchgate.net.

Future Research Directions and Unexplored Avenues

Investigation of Synergistic and Antagonistic Toxicological Effects of Methyl 2-Benzoylbenzoate Co-exposure

Future toxicological research must extend beyond the study of this compound in isolation and consider its effects in the context of co-exposure to other related chemical agents. Photoinitiators are frequently used in complex mixtures, and they have been detected alongside other anthropogenic chemicals in various environmental and biological matrices. researchgate.net For instance, studies have identified this compound in intravenous injection solutions concurrently with other photoinitiators like 1-hydroxycyclohexyl phenyl ketone (1-HCHPK) and 2-methyl-4′-(methylthio)-2-morpholinopropiophenone (MTMP). researchgate.net

The simultaneous presence of multiple compounds can lead to synergistic or antagonistic interactions, where the combined toxicological effect is greater or lesser, respectively, than the sum of the individual effects. nih.gov Understanding these interactions is crucial for accurate risk assessment. Research in this area would involve designing studies to assess the combined cytotoxicity, genotoxicity, and endocrine-disrupting potential of this compound when present with other common photoinitiators and their degradation products. Such investigations are essential for developing comprehensive safety profiles and regulatory guidelines that reflect real-world exposure scenarios. researchgate.net

Elucidation of Metabolism and Transformation Pathways in Biological Systems and the Environment

A significant gap in the current understanding of this compound lies in its metabolic fate and transformation pathways within biological organisms and the broader environment. researchgate.net The biotransformation of chemical compounds can significantly alter their toxicity, persistence, and bioavailability.

In aquatic environments, related benzophenone (B1666685) derivatives have been found to undergo metabolic changes in organisms like fish. nih.gov For example, the metabolism of Benzophenone-3 in European Carp involves processes such as demethylation and aromatic hydroxylation, leading to various metabolites. nih.gov Given that this compound has been detected in commercial fish products, it is plausible that it undergoes similar metabolic transformations. nih.gov Future research should focus on identifying the specific metabolites of this compound in relevant organisms, such as fish and microorganisms, and characterizing the enzymatic systems responsible.

In the environment, microbial degradation is a key process. Studies on similar compounds, such as benzoates and methylbenzoates, have shown that microorganisms like Pseudomonas arvilla can metabolize them through specific routes like the meta-cleavage pathway. nih.gov Investigating the capability of environmental microbes to degrade this compound would provide critical insights into its environmental persistence and potential for natural attenuation.

Development of "Greener" Photoinitiators with Reduced Migration and Toxicity

A major impetus for future research is the development of "greener" photoinitiators that retain high efficiency while exhibiting reduced toxicity and a lower tendency to migrate from cured materials. researchgate.net The migration of residual photoinitiators and their photolysis by-products from packaging materials into foodstuffs is a significant concern that has prompted extensive research into safer alternatives. radtech.orgresearchgate.net

Two primary strategies are being explored to minimize migration:

Increasing Molecular Weight: Larger molecules have reduced mobility within a polymer matrix. Developing high-molecular-weight (HMW) or polymeric versions of photoinitiators is a key approach to physically hinder their ability to migrate. radtech.orgradtech.org

Introducing Polymerizable Groups: By incorporating reactive groups (e.g., acrylate (B77674) or allyl groups) into the photoinitiator's structure, the molecule can be covalently bonded into the polymer network during the UV-curing process. radtech.orgmdpi.com This "self-anchoring" strategy has been shown to dramatically reduce migration rates. researchgate.netresearchgate.net

The table below summarizes these advanced strategies for creating safer, low-migration photoinitiators.

StrategyMechanism of Migration ReductionKey Advantages
Macromolecular Design Increasing the molecular weight and size of the photoinitiator reduces its diffusion coefficient and mobility within the cured polymer network.Significantly lower migration potential; suitable for applications with strict safety standards.
Polymerizable Moieties The photoinitiator contains a reactive group that allows it to co-polymerize and become a permanent part of the polymer backbone during curing.Covalent bonding effectively immobilizes the photoinitiator, minimizing migration of the parent compound and its by-products.

Future work will focus on optimizing these strategies to create novel photoinitiators based on the benzophenone scaffold of this compound, aiming for a new generation of materials that are both effective and inherently safer by design.

Exploration of Novel Applications in Emerging Technologies

While this compound is primarily used in conventional UV-curable inks and coatings, there is significant potential for its application, or the application of its next-generation derivatives, in emerging technologies. chemicalbook.comtcichemicals.com The unique properties of photoinitiators are highly valuable in fields that rely on photopolymerization for high-precision, rapid manufacturing.

Promising areas for future applications include:

3D Printing and Additive Manufacturing: Photopolymerization is the core technology behind stereolithography (SLA) and digital light processing (DLP) 3D printing. Developing novel photoinitiators that are highly reactive to specific light sources (e.g., visible light LEDs) can lead to faster printing speeds and the creation of materials with tailored mechanical properties. researchgate.netmdpi.com

Biomaterials and Medical Devices: UV curing is used in dentistry and the manufacturing of biocompatible materials. Low-migration and non-toxic photoinitiators are critical for these applications to ensure patient safety.

Optoelectronics: The fabrication of optical components and waveguides can involve photopolymerization. Photoinitiators with specific absorption characteristics are needed for these high-precision applications. mdpi.com

Advanced Coatings: The development of specialized coatings, such as those with self-healing properties or for use in microelectronics, represents another frontier for new photoinitiator systems.

Research in this domain will involve synthesizing and characterizing new photoinitiator systems derived from the this compound structure to meet the specific performance and safety demands of these advanced technologies.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling offers a powerful, efficient, and cost-effective paradigm for accelerating research into this compound and its derivatives. researchgate.net In silico methods can be used to predict various properties of molecules before they are synthesized, guiding laboratory research toward the most promising candidates. nih.gov

The application of computational tools can revolutionize several aspects of photoinitiator research:

Predictive Toxicology (ADMET Modeling): Quantitative Structure-Activity Relationship (QSAR) models and molecular docking can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of this compound and its potential metabolites. nih.gov This allows for the early identification of potentially hazardous compounds without extensive animal testing.

Design of Novel "Greener" Photoinitiators: Computational chemistry can model how structural modifications would affect a molecule's photoreactivity, migration potential, and toxicity. This enables the rational design of new photoinitiators with optimized "green" characteristics.

Environmental Fate Modeling: Models can simulate the transport, partitioning, and degradation of this compound in various environmental compartments (water, soil, air), helping to predict its environmental impact.

The table below outlines key computational approaches and their specific applications in the context of this compound research.

Computational MethodApplication AreaResearch Objective
QSAR (Quantitative Structure-Activity Relationship) Predictive ToxicologyEstimate the toxicity and endocrine-disrupting potential of this compound and its transformation products based on their chemical structure.
Molecular Docking & Dynamics Metabolism & ToxicologySimulate the interaction of the compound with key metabolic enzymes and biological receptors to predict metabolic pathways and mechanisms of toxicity. nih.gov
Quantum Mechanics (QM) Calculations Photoreactivity & DegradationModel the electronic structure to predict UV absorption spectra, reaction mechanisms, and the bond-breaking energies relevant to photodegradation. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) Modeling Biological FateSimulate the uptake, distribution, and elimination of the compound in biological systems to better understand bioaccumulation potential. nih.gov

By integrating these advanced computational methods, researchers can adopt a more predictive and targeted approach, significantly enhancing the efficiency and impact of future studies on this compound. mdpi.comast487.com

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-benzoylbenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2-benzoylbenzoic acid with methanol under acidic catalysis. Key parameters include temperature control (reflux at ~60–80°C), stoichiometric excess of methanol, and the use of concentrated sulfuric acid as a catalyst. Post-synthesis purification involves recrystallization from ethanol or methanol to achieve ≥99% purity. Monitoring reaction progress via thin-layer chromatography (TLC) with a hexane:ethyl acetate mobile phase (4:1 ratio) is advised .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound is a mild skin irritant (H316) and requires impervious gloves, lab coats, and chemical goggles during handling. Storage should be in airtight containers at 2–8°C, away from light and moisture. Waste disposal must follow approved protocols due to its aquatic toxicity (H410). Emergency measures include ethanol rinsing for skin contact and eye wash stations for ocular exposure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H NMR (CDCl3_3) shows peaks at δ 3.9 ppm (singlet, COOCH3_3) and δ 7.2–8.1 ppm (aromatic protons). 13C^{13}C NMR confirms ester carbonyl (~168 ppm) and benzoyl carbonyl (~196 ppm).
  • FT-IR : Strong absorptions at 1720 cm1 ^{-1 } (ester C=O) and 1660 cm1 ^{-1 } (benzoyl C=O).
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 240.1 (M+^+) .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol and methanol are optimal due to the compound’s moderate solubility (1.69 g/cm3^3) and melting point (48–53°C). Slow cooling at 4°C yields high-purity crystals. For polar impurities, mixed solvents like ethyl acetate/hexane (1:3) enhance selectivity .

Advanced Research Questions

Q. How does the keto-enol tautomerism of this compound influence its reactivity in alkaline hydrolysis?

The compound undergoes base-catalyzed hydrolysis via intramolecular nucleophilic participation of the benzoyl carbonyl group. This mechanism forms a tetrahedral intermediate, accelerating ester cleavage. Kinetic studies (e.g., pH-rate profiles) reveal pseudo-first-order behavior under high pH (>10), with activation energy ~45 kJ/mol. Competing tautomerism (keto-enol equilibrium) can be monitored via UV-Vis spectroscopy at 280 nm .

Q. What role does this compound play in photoinitiation systems, and how can its efficiency be quantified?

As a UV absorber (λmax_{\text{max}} ~280 nm), it acts as a Type II photoinitiator, generating free radicals via hydrogen abstraction from co-initiators (e.g., amines). Efficiency is measured by photo-DSC (differential scanning calorimetry) to track polymerization rates or by ESR to detect radical intermediates. Quantum yield studies in ethanol show Φ ~0.3 under 254 nm irradiation .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SHELX suite) confirms dihedral angles between aromatic rings (e.g., 82.04° in 2-amino-3-hydroxymethylpyridinium salts) and hydrogen-bonding networks. For example, N–H⋯O and O–H⋯O interactions stabilize crystal packing, as seen in R66_6^6(16) motifs. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .

Q. What analytical strategies address contradictions in reported hydrolysis kinetics of this compound?

Discrepancies in rate constants may arise from solvent polarity or catalytic traces. Validate via:

  • HPLC-MS : Quantify hydrolysis products (2-benzoylbenzoic acid) using a C18 column and 0.1% formic acid/acetonitrile gradient.
  • Isotopic Labeling : 18O^{18}O-tracing in alkaline conditions identifies nucleophilic attack pathways.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and corroborate experimental ΔG^‡ .

Q. How can this compound be functionalized for antimicrobial applications?

Copper(II) complexes of its carboxylate derivatives exhibit antibacterial activity against S. aureus (MIC ~8 µg/mL). Synthesis involves refluxing with CuCl2_2·2H2_2O in ethanol. Bioactivity is assessed via agar diffusion assays, with zone-of-inhibition comparisons to controls. Cytotoxicity screening (e.g., MTT assay on HEK293 cells) ensures selectivity .

Methodological Tables

Table 1: Key Physical Properties of this compound

PropertyValueReference
Molecular Weight240.26 g/mol
Melting Point48–53°C
LogP (Octanol-Water)2.7
UV-Vis λmax_{\text{max}}280 nm (in ethanol)

Table 2: Optimized Reaction Conditions for Alkaline Hydrolysis

ParameterOptimal RangeAnalytical Method
pH10.5–11.5Potentiometric Titration
Temperature25°CHPLC-MS
Solvent80% Ethanol/Water1H^1H NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.